

# In-Depth Technical Guide to p-Coumaric Acid-d6

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## Compound of Interest

Compound Name: *p*-Coumaric acid-d6

Cat. No.: B15569722

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This technical guide provides a comprehensive overview of the physical and chemical properties of **p-Coumaric acid-d6**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental applications, and presents a typical workflow for its use as an internal standard.

## Core Physical and Chemical Properties

**p-Coumaric acid-d6** is the deuterated form of p-Coumaric acid, a phenolic compound widely found in various plants, fruits, and cereals. The incorporation of six deuterium atoms makes it an excellent internal standard for mass spectrometry-based quantitative studies, as it is chemically identical to the natural analyte but mass-shifted, allowing for precise differentiation and quantification.

## Physical Description

**p-Coumaric acid-d6** is a solid, appearing as a white to off-white powder.<sup>[1]</sup>

## Chemical Structure and Identification

Property	Value
Chemical Name	trans-4-Hydroxycinnamic acid-d6
Synonyms	(2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid, (E)-p-Coumaric-d6 Acid
Molecular Formula	C <sub>9</sub> D <sub>6</sub> H <sub>2</sub> O <sub>3</sub>
CAS Number	2708298-33-1 <sup>[2]</sup>

## Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of **p-Coumaric acid-d6** and its non-deuterated analogue for comparative purposes.

### Table 1: Physicochemical Properties

Property	p-Coumaric acid-d6	p-Coumaric acid (non-deuterated)
Molecular Weight	170.19 g/mol [3]	164.16 g/mol [4]
Purity	98.88%[1][5]	≥98%[6]
Melting Point	Data not available	210-214 °C (decomposes)[7][8]
Boiling Point	Data not available	Data not available
Appearance	White to Off-White Solid[3]	White to yellow powder[7]

### Table 2: Solubility Data

Note: Specific quantitative solubility data for **p-Coumaric acid-d6** is limited. The data for the non-deuterated form is provided as a strong indicator of its solubility characteristics.

Solvent	Solubility of p-Coumaric acid (non-deuterated)
Ethanol	~10 mg/mL[6], 50 mg/mL
DMSO	~15 mg/mL[6]
Dimethylformamide (DMF)	~20 mg/mL[6]
Water	Slightly soluble[7]
Diethyl Ether	Very soluble[7]
Chloroform	Soluble[3]
Dichloromethane	Soluble[3]

**Table 3: Storage and Stability**

Form	Storage Condition	Stability
Solid Powder	-20°C	3 years
Stock Solution	-80°C	6 months <sup>[1]</sup>
Stock Solution	-20°C	1 month <sup>[1]</sup>

## Experimental Protocols and Applications

The primary application of **p-Coumaric acid-d6** is as an internal standard (IS) for the accurate quantification of p-Coumaric acid in complex matrices such as plasma, urine, and plant extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1]</sup>

### General Protocol for Quantification of p-Coumaric Acid in Plasma using LC-MS/MS

This section outlines a representative protocol for a pharmacokinetic study.

#### 1. Preparation of Stock and Working Solutions:

- **p-Coumaric acid-d6** (Internal Standard): Prepare a stock solution of 1 mg/mL in methanol. From this, create a working solution (e.g., 100 ng/mL) by dilution in methanol.
- p-Coumaric acid (Analyte): Prepare a stock solution of 1 mg/mL in methanol. Serially dilute to create calibration standards ranging from approximately 0.1 ng/mL to 50 ng/mL.

#### 2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the **p-Coumaric acid-d6** working solution and vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
- Transfer to an autosampler vial for injection.

### 3. LC-MS/MS Instrumentation and Conditions (Example):

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient might start at 10% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- MRM Transitions:
  - p-Coumaric acid: Q1: 163.1 -> Q3: 119.1

- **p-Coumaric acid-d6**: Q1: 169.1 -> Q3: 125.1 (Note: exact mass transitions should be optimized empirically).

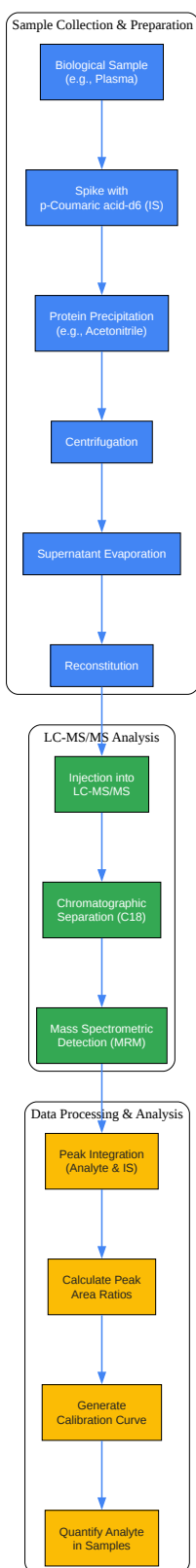
#### 4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

### Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of p-Coumaric acid using **p-Coumaric acid-d6** as an internal standard.



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Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.

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